molecular formula C31H33BrN6O4 B12754456 3-(2-(Acetoxy)ethyl)-2-(3-(3-(2-(acetoxy)ethyl)-5-cyano-1-ethyl-1,3-dihydro-2H-benzimidazol-2-ylidene)-1-propenyl)-5-cyano-1-ethyl-1H-benzimidazolium bromide CAS No. 53132-01-7

3-(2-(Acetoxy)ethyl)-2-(3-(3-(2-(acetoxy)ethyl)-5-cyano-1-ethyl-1,3-dihydro-2H-benzimidazol-2-ylidene)-1-propenyl)-5-cyano-1-ethyl-1H-benzimidazolium bromide

Cat. No.: B12754456
CAS No.: 53132-01-7
M. Wt: 633.5 g/mol
InChI Key: OEJQGRNNCTZFSK-UHFFFAOYSA-M
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Description

3-(2-(Acetoxy)ethyl)-2-(3-(3-(2-(acetoxy)ethyl)-5-cyano-1-ethyl-1,3-dihydro-2H-benzimidazol-2-ylidene)-1-propenyl)-5-cyano-1-ethyl-1H-benzimidazolium bromide is a complex organic compound. It belongs to the class of benzimidazole derivatives, which are known for their diverse biological activities. This compound is characterized by its unique structure, which includes multiple acetoxyethyl and cyano groups, as well as a benzimidazolium core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-(Acetoxy)ethyl)-2-(3-(3-(2-(acetoxy)ethyl)-5-cyano-1-ethyl-1,3-dihydro-2H-benzimidazol-2-ylidene)-1-propenyl)-5-cyano-1-ethyl-1H-benzimidazolium bromide typically involves multi-step organic reactions. The process begins with the preparation of the benzimidazole core, followed by the introduction of acetoxyethyl and cyano groups through various substitution and addition reactions. The final step involves the formation of the benzimidazolium bromide salt.

Industrial Production Methods

In an industrial setting, the production of this compound would require precise control of reaction conditions, including temperature, pressure, and pH. The use of high-purity reagents and solvents is essential to ensure the quality and yield of the final product. Advanced techniques such as chromatography and crystallization may be employed to purify the compound.

Chemical Reactions Analysis

Types of Reactions

3-(2-(Acetoxy)ethyl)-2-(3-(3-(2-(acetoxy)ethyl)-5-cyano-1-ethyl-1,3-dihydro-2H-benzimidazol-2-ylidene)-1-propenyl)-5-cyano-1-ethyl-1H-benzimidazolium bromide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The acetoxyethyl and cyano groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and catalyst must be carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

3-(2-(Acetoxy)ethyl)-2-(3-(3-(2-(acetoxy)ethyl)-5-cyano-1-ethyl-1,3-dihydro-2H-benzimidazol-2-ylidene)-1-propenyl)-5-cyano-1-ethyl-1H-benzimidazolium bromide has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules.

    Medicine: Research is ongoing to explore its potential therapeutic properties, particularly in the treatment of certain diseases.

    Industry: The compound may be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(2-(Acetoxy)ethyl)-2-(3-(3-(2-(acetoxy)ethyl)-5-cyano-1-ethyl-1,3-dihydro-2H-benzimidazol-2-ylidene)-1-propenyl)-5-cyano-1-ethyl-1H-benzimidazolium bromide involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. The pathways involved in these interactions are complex and may include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-(Acetoxy)ethyl)-2-(3-(3-(2-(acetoxy)ethyl)-5-cyano-1-ethyl-1,3-dihydro-2H-benzimidazol-2-ylidene)-1-propenyl)-5-cyano-1-ethyl-1H-benzimidazole
  • 3-(2-(Hydroxy)ethyl)-2-(3-(3-(2-(hydroxy)ethyl)-5-cyano-1-ethyl-1,3-dihydro-2H-benzimidazol-2-ylidene)-1-propenyl)-5-cyano-1-ethyl-1H-benzimidazolium bromide

Uniqueness

The uniqueness of 3-(2-(Acetoxy)ethyl)-2-(3-(3-(2-(acetoxy)ethyl)-5-cyano-1-ethyl-1,3-dihydro-2H-benzimidazol-2-ylidene)-1-propenyl)-5-cyano-1-ethyl-1H-benzimidazolium bromide lies in its specific combination of functional groups and its benzimidazolium core. This structure imparts unique chemical and biological properties that distinguish it from other similar compounds.

Properties

CAS No.

53132-01-7

Molecular Formula

C31H33BrN6O4

Molecular Weight

633.5 g/mol

IUPAC Name

2-[2-[(E,3E)-3-[3-(2-acetyloxyethyl)-5-cyano-1-ethylbenzimidazol-2-ylidene]prop-1-enyl]-6-cyano-3-ethylbenzimidazol-3-ium-1-yl]ethyl acetate;bromide

InChI

InChI=1S/C31H33N6O4.BrH/c1-5-34-26-12-10-24(20-32)18-28(26)36(14-16-40-22(3)38)30(34)8-7-9-31-35(6-2)27-13-11-25(21-33)19-29(27)37(31)15-17-41-23(4)39;/h7-13,18-19H,5-6,14-17H2,1-4H3;1H/q+1;/p-1

InChI Key

OEJQGRNNCTZFSK-UHFFFAOYSA-M

Isomeric SMILES

CCN\1C2=C(C=C(C=C2)C#N)N(/C1=C/C=C/C3=[N+](C4=C(N3CCOC(=O)C)C=C(C=C4)C#N)CC)CCOC(=O)C.[Br-]

Canonical SMILES

CCN1C2=C(C=C(C=C2)C#N)N(C1=CC=CC3=[N+](C4=C(N3CCOC(=O)C)C=C(C=C4)C#N)CC)CCOC(=O)C.[Br-]

Origin of Product

United States

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